ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE
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Overview
Description
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE typically involves the following steps:
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core.
Introduction of the Triazole Ring: The quinoxaline derivative is then reacted with an appropriate azide to introduce the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antimicrobial agent.
Cancer Research: Due to its ability to interact with DNA and inhibit cell proliferation, it is being investigated as a potential anticancer agent.
Biological Studies: The compound is used in studies to understand the mechanisms of action of triazoloquinoxalines and their interactions with biological targets.
Industrial Applications: It is also explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE involves several pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit various enzymes involved in cellular processes, such as topoisomerases and kinases.
Receptor Antagonism: The compound has been shown to act as an antagonist at certain receptors, such as adenosine receptors, which are involved in various physiological processes.
Comparison with Similar Compounds
ETHYL 4-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOATE is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral properties.
[1,2,4]Triazino[4,3-a]quinoxaline: Studied for its anticancer activities.
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines: Potential adenosine receptor antagonists and antidepressants.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
ethyl 4-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-2-25-18(24)12-7-9-13(10-8-12)20-16-17-22-19-11-23(17)15-6-4-3-5-14(15)21-16/h3-11H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYJILGWHDZITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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